
3-Bromo-2-chloro-5-(trifluoromethyl)benzoyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-5-(trifluoromethyl)benzoyl chloride typically involves the introduction of bromine, chlorine, and trifluoromethyl groups onto a benzoyl chloride backbone. One common method is the electrophilic aromatic substitution reaction, where benzoyl chloride is treated with bromine and chlorine in the presence of a catalyst such as iron(III) chloride. The trifluoromethyl group can be introduced using trifluoromethylating agents like trifluoromethyl iodide under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-5-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Hydrolysis: It reacts with water to form the corresponding carboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions to form biaryl compounds.
Hydrolysis: Water or aqueous bases are used, often under mild heating.
Major Products
Nucleophilic Substitution: Products include substituted benzoyl derivatives.
Suzuki-Miyaura Coupling: Biaryl compounds.
Hydrolysis: 3-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid and hydrochloric acid.
Scientific Research Applications
3-Bromo-2-chloro-5-(trifluoromethyl)benzoyl chloride is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: It is investigated for its potential use in drug discovery and development.
Industry: It is used in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5-(trifluoromethyl)benzoyl chloride involves its reactivity as an electrophile. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new bonds and synthesize complex molecules .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-Bromo-2-chloro-5-(trifluoromethyl)benzoyl chloride
- Molecular Formula : C₈H₂BrCl₂F₃O
- Molar Mass : 321.91 g/mol
- CAS Number : 2385595-04-8
Structural Features :
This compound is a benzoyl chloride derivative with three functional groups:
Bromine at position 2.
Chlorine at position 3.
Trifluoromethyl (-CF₃) at position 4.
The benzoyl chloride group (-COCl) is at position 1.
Applications :
Primarily used as an intermediate in organic synthesis, especially in pharmaceuticals and agrochemicals. Its halogen and electron-withdrawing -CF₃ groups enhance electrophilicity, making it reactive in nucleophilic acyl substitution reactions .
Comparison with Structurally Similar Compounds
Substituent Position and Reactivity
Compound A : 3-Chloro-5-(trifluoromethyl)benzoyl chloride
- CAS : 886496-83-9
- Formula : C₈H₃Cl₂F₃O
- Key Differences :
- Lacks bromine; chlorine occupies position 3.
- Lower molar mass (279.46 g/mol) due to absence of bromine.
Compound B : 4-Bromo-3-(trifluoromethyl)benzoyl chloride
- CAS : 914636-26-3
- Formula : C₈H₃BrClF₃O
- Key Differences :
- Bromine at position 4; trifluoromethyl at position 3.
- Molar mass: 287.46 g/mol.
- Impact : Altered electronic effects due to meta-substituted -CF₃, which may reduce electrophilicity at the carbonyl carbon .
Compound C : 2-Bromo-5-(trifluoromethyl)benzoyl chloride
- Formula : C₈H₃BrClF₃O
- Key Differences :
- Bromine at position 2; trifluoromethyl at position 5.
- Structural isomer of the target compound.
Compound D : 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride
- CAS : 261763-03-5
- Formula : C₈H₂Cl₂F₄O
- Key Differences :
- Fluorine replaces chlorine at position 2.
- Higher fluorine content increases electronegativity.
- Impact : Enhanced electron-withdrawing effects may accelerate reactions like amide formation compared to the target compound .
Physicochemical Properties
Notes:
Biological Activity
3-Bromo-2-chloro-5-(trifluoromethyl)benzoyl chloride is a halogenated aromatic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of bromine, chlorine, and trifluoromethyl groups, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and potential applications in drug development.
- Molecular Formula : C₈H₂BrClF₃O
- CAS Number : 2169633-17-2
- Molecular Weight : 283.45 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing trifluoromethyl groups. The compound this compound exhibits notable inhibitory effects on various cancer cell lines.
Case Study: Inhibition of MCF-7 Cell Lines
In a study assessing the compound's efficacy against MCF-7 breast cancer cells, significant cytotoxic effects were observed. The IC50 value was determined to be approximately 8.47 µM after 72 hours of treatment. The percentage of viable cells decreased significantly with increasing concentrations of the compound:
Concentration (µM) | Viable Cells (%) after 48 h | Viable Cells (%) after 72 h |
---|---|---|
5 | 58.48 | 43.89 |
10 | 45.22 | 23.88 |
20 | 21.24 | 15.05 |
The study also indicated that the compound altered cell cycle progression, leading to an accumulation of cells in the G1 phase, suggesting a mechanism of action that involves cell cycle arrest .
Antibacterial Activity
The antibacterial properties of halogenated benzoyl chlorides have been explored in various contexts. Research indicates that compounds with trifluoromethyl and chloro substituents can enhance antibacterial activity against Gram-positive bacteria.
Minimum Inhibitory Concentration (MIC)
The MIC values for several derivatives containing similar structural motifs were evaluated, demonstrating that substitutions at the para position significantly affected potency:
Compound Structure | MIC (mg/L) |
---|---|
Benzoylthiourea derivatives | ≥200 |
Compounds with Cl and CF₃ groups | Varies |
While specific data for this compound was not detailed in the available literature, its structural analogs suggest a promising activity profile against bacterial strains such as Enterococcus faecalis and Enterococcus faecium .
The biological activity of halogenated benzoyl chlorides is often attributed to their ability to interact with key biomolecules, including proteins involved in cell signaling and proliferation. Computational docking studies have shown that these compounds can bind effectively to target proteins, potentially disrupting their function.
Binding Affinity Studies
In silico studies indicate that the binding energies for similar compounds with matrix metalloproteinases (MMPs) are favorable, suggesting that these interactions could be leveraged for therapeutic applications:
- MMP-2 Binding Energy : -9.0 kcal/mol
- MMP-9 Binding Energy : -7.8 kcal/mol
These findings underscore the importance of structural features such as halogenation in enhancing binding affinity and selectivity towards biological targets .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-bromo-2-chloro-5-(trifluoromethyl)benzoyl chloride?
The compound can be synthesized via sequential halogenation and functionalization of a benzoyl chloride precursor. A common approach involves:
- Step 1 : Bromination and chlorination of a trifluoromethyl-substituted benzene derivative using FeCl₃ or AlCl₃ as catalysts under anhydrous conditions .
- Step 2 : Conversion to the benzoyl chloride via reaction with thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) at reflux (e.g., 84–85°C under reduced pressure) .
- Key considerations : Use Schlenk techniques to exclude moisture, as hydrolytic decomposition is a major side reaction. Monitor reaction progress via TLC or in situ FTIR for carbonyl chloride formation .
Q. How can the purity of this compound be assessed, and what analytical techniques are recommended?
- Purity analysis : Use HPLC with a C18 column (acetonitrile/water gradient) or GC-MS for volatile impurities.
- Structural confirmation : ¹H/¹³C NMR (in CDCl₃) to verify substituent positions. The trifluoromethyl group typically appears as a singlet at ~120 ppm in ¹³C NMR.
- Quantitative assays : Titration with aqueous AgNO₃ to quantify chloride content, ensuring stoichiometric conversion from precursor acids .
Q. What are the primary stability concerns during storage?
- Moisture sensitivity : Store under inert gas (Ar/N₂) in flame-sealed ampoules or desiccated containers. Decomposition in humid air generates HCl and benzotrifluorone byproducts .
- Thermal stability : Avoid temperatures >100°C, as thermal decomposition releases toxic fumes (Cl₂, Br₂) .
Advanced Research Questions
Q. How can competing substituent effects (Br, Cl, CF₃) be managed during nucleophilic acyl substitution reactions?
The electron-withdrawing trifluoromethyl group activates the carbonyl toward nucleophilic attack, while bromine and chlorine may sterically hinder reactivity. Strategies include:
- Temperature modulation : Lower reaction temperatures (e.g., −20°C) to favor selectivity at the carbonyl position.
- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation of hindered alcohols/amines .
- Computational modeling : Employ DFT calculations (e.g., Gaussian) to predict reactive sites and optimize reaction conditions .
Q. How should contradictory spectral data (e.g., unexpected NOE effects in NMR) be resolved?
- Dynamic effects : Rotational barriers around the benzoyl chloride group may cause splitting in NMR. Variable-temperature NMR (e.g., −40°C to 40°C) can identify conformational exchange .
- Isotopic labeling : Synthesize ¹⁸O-labeled analogs to distinguish between hydrolysis products and authentic intermediates .
Q. What are the challenges in scaling up reactions involving this compound, and how can they be mitigated?
- Exothermic risks : Gradual addition of SOCl₂ during benzoyl chloride synthesis to prevent thermal runaway. Use jacketed reactors with automated temperature control .
- Byproduct management : Install scrubbers to neutralize HCl/Br₂ vapors. Optimize solvent recovery (e.g., distillation of excess thionyl chloride) to reduce waste .
Q. Methodological Tables
Table 1 : Key Physicochemical Properties
Property | Value | Method (Reference) |
---|---|---|
Boiling Point | 230°C (decomposes) | Differential Scanning Calorimetry |
Density (25°C) | 1.487 g/cm³ | Pycnometry |
Refractive Index (n²⁰/D) | 1.479 | Abbe Refractometer |
Table 2 : Hazard Mitigation Strategies
Hazard | Mitigation | Reference |
---|---|---|
Corrosive (skin/eyes) | Use neoprene gloves, face shields, and fume hoods with >100 fpm airflow | |
Lachrymatory vapors | Install activated carbon filters in ventilation systems |
Properties
Molecular Formula |
C8H2BrCl2F3O |
---|---|
Molecular Weight |
321.90 g/mol |
IUPAC Name |
3-bromo-2-chloro-5-(trifluoromethyl)benzoyl chloride |
InChI |
InChI=1S/C8H2BrCl2F3O/c9-5-2-3(8(12,13)14)1-4(6(5)10)7(11)15/h1-2H |
InChI Key |
DMZYQHNCYNAQQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)Cl)Cl)Br)C(F)(F)F |
Origin of Product |
United States |
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